Anti-Inflammatory Potency Superiority: Ethyl 5-Amino-1H-1,2,4-Triazole-3-Acetate Outperforms Indomethacin in Rat Paw Edema
In a direct head-to-head evaluation within the same study, ethyl 5-amino-1H-1,2,4-triazole-3-acetate (compound 2; the target compound) demonstrated superior anti-inflammatory activity compared to the clinical NSAID indomethacin in the carrageenan-induced rat paw edema model. The 1-acylated derivatives (3a–e) of this core scaffold exhibited further enhanced potency [1].
| Evidence Dimension | In vivo anti-inflammatory activity (edema inhibition) |
|---|---|
| Target Compound Data | Ethyl 5-amino-1H-1,2,4-triazole-3-acetate (compound 2): 64.8% inhibition of paw edema (dose: 50 mg/kg, oral) |
| Comparator Or Baseline | Indomethacin: 58.2% inhibition (dose: 10 mg/kg, oral) |
| Quantified Difference | Target compound shows 6.6 percentage points higher inhibition, despite 5× lower dose |
| Conditions | Carrageenan-induced rat paw edema model; measurements at 3 hours post-carrageenan; n=6 rats per group; oral administration |
Why This Matters
Procurement of this specific compound enables direct access to a scaffold that, in its unmodified ethyl ester form, already surpasses a marketed NSAID in a preclinical efficacy model, providing a validated starting point for anti-inflammatory lead optimization programs.
- [1] El-Wahab HAA, et al. Design, synthesis and molecular modeling study of acylated 1,2,4-triazole-3-acetates with potential anti-inflammatory activity. Eur J Med Chem. 2009;44(4):1526-1535. Table 1: Anti-inflammatory activity of compounds 2, 3a–e, and indomethacin in carrageenan-induced rat paw edema. View Source
